molecular formula C21H28ClN5O4S B2956599 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189698-37-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2956599
CAS No.: 1189698-37-0
M. Wt: 482
InChI Key: SCOWYZPJIYTRCG-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a benzothiazole ring, a pyrazole ring, and a morpholine moiety, making it a complex molecule with diverse chemical properties.

Chemical Reactions Analysis

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation . The compound also interacts with various molecular targets and pathways, including those involved in cell signaling and immune responses .

Comparison with Similar Compounds

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S.ClH/c1-4-25-8-7-15(23-25)20(27)26(10-9-24-11-13-30-14-12-24)21-22-18-16(28-2)5-6-17(29-3)19(18)31-21;/h5-8H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOWYZPJIYTRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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